1-(2-methoxyphenyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C20H15F3N4O2S and its molecular weight is 432.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions. Initially, the starting materials such as 2-methoxyaniline and 4-(trifluoromethyl)benzyl chloride are converted into intermediates through substitution and coupling reactions. The final step involves cyclization and thiolation to obtain the desired compound. Common reagents include pyridine, sodium hydride, and various catalysts to facilitate the reactions.
Industrial Production Methods: While specific details may vary, the industrial synthesis often relies on scalable processes that maintain reaction efficiency and yield. Automated flow reactors and robust purification methods such as chromatography and recrystallization are commonly employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes a range of chemical reactions including oxidation, reduction, and substitution. Its functional groups are highly reactive, making it a versatile molecule for various modifications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents including alkyl halides.
Major Products: Depending on the reaction conditions, the major products can vary. Oxidative conditions often yield ketones and carboxylic acids, while reduction typically results in amines and alcohols. Substitution reactions can introduce new functional groups, expanding the compound's utility.
Scientific Research Applications
1-(2-Methoxyphenyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is used extensively in scientific research:
Chemistry: It serves as a precursor or intermediate in the synthesis of other complex molecules, offering a platform for further functionalization and study.
Biology: Its unique structure allows it to act as a probe for studying enzyme activities and molecular interactions.
Medicine
Industry: In material science, it is explored for its potential in the development of novel polymers and advanced materials due to its unique physicochemical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. Its mechanism of action typically involves binding to enzymes or receptors, altering their activity. The trifluoromethyl and methoxy groups enhance its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-methoxyphenyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one include other pyrazolo[3,4-d]pyrimidin derivatives. What sets it apart is its unique combination of functional groups, particularly the trifluoromethyl and methoxyphenyl groups, which confer distinct physicochemical and biological properties.
List of Similar Compounds:
1-(4-Methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
1-(2-Chlorophenyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
1-(2-Methoxyphenyl)-6-((4-(methyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Properties
IUPAC Name |
1-(2-methoxyphenyl)-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S/c1-29-16-5-3-2-4-15(16)27-17-14(10-24-27)18(28)26-19(25-17)30-11-12-6-8-13(9-7-12)20(21,22)23/h2-10H,11H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFNJNBNEDTYGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.